REACTION_SMILES
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[Al+3:2].[CH3:25][CH2:26][O:27][CH2:28][CH3:29].[Cl:7][c:8]1[c:9]([C:10](=[O:11])[O:12][CH3:13])[cH:14][cH:15][c:16]([S:18][CH3:19])[cH:17]1.[ClH:30].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[Cl:7][c:8]1[c:9]([CH2:10][OH:11])[cH:14][cH:15][c:16]([S:18][CH3:19])[cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(SC)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Type
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product
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Smiles
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CSc1ccc(CO)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |